Dauricine

Vue d'ensemble

Description

La dauricine est un métabolite végétal, chimiquement classé comme un phénol, un éther aromatique et un alcaloïde isoquinoléique. La this compound a été étudiée pour ses propriétés pharmacologiques potentielles, notamment ses effets anti-inflammatoires, antitumoraux et neuroprotecteurs .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La dauricine a été synthétisée pour la première fois par Tetsuji Kametani et Keiichiro Fukumoto en 1964 en utilisant à la fois la réaction d'Arndt-Eistert et la réaction de Bischler-Napieralski . La synthèse implique plusieurs étapes, notamment la formation d'intermédiaires isoquinoléiques et leur couplage subséquent pour former la structure bisbenzylisoquinoléique.

Méthodes de production industrielle : Bien qu'il n'existe aucune méthode de production industrielle à grande échelle pour la this compound, elle est principalement extraite des rhizomes de Menispermum dauricum et de Menispermum canadense. Le processus d'extraction implique une extraction par solvant suivie d'une purification par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Metabolic Pathways

Dauricine undergoes hepatic metabolism primarily mediated by CYP3A4 , producing multiple metabolites . The major metabolite is N-desmethyl this compound (N-ddau) , while others include hydroxylated and quinone methide derivatives linked to cytotoxicity .

Key Metabolites and Enzymatic Reactions:

CYP3A4 Inhibition : Pretreatment with ketoconazole (a CYP3A inhibitor) reduces quinone methide formation, mitigating pulmonary and hepatic toxicity .

Pharmacokinetic Reactivity

This compound’s pharmacokinetics follow a two-compartment model , with rapid distribution (T₁/₂α: 0.049 h) and slow elimination (T₁/₂β: 2.7 h) . Bioavailability varies by administration route:

| Route | Dose (mg/kg) | T₁/₂ (h) | AUC₀–∞ (ng·h/mL) | CL/F (L/h) | Reference |

|---|---|---|---|---|---|

| Intravenous | 5.0 | 7.172 | 1,315.76 | 34.855 | |

| Oral | 60 | 3.57 | 53.0 | 1,168 |

Bioavailability : Oral bioavailability is 55.4% due to first-pass metabolism .

Electrophilic Reactivity and Toxicity

This compound’s metabolism generates electrophilic quinone methide intermediates , which form protein/DNA adducts, triggering apoptosis and organ toxicity .

Chemical Modifications for Therapeutic Optimization

Derivatives like GO-loaded this compound (graphene oxide conjugate) enhance blood-brain barrier penetration, improving efficacy in Alzheimer’s models .

Analytical Detection Methods

-

LC-MS/MS : Quantifies this compound in plasma with linearity (2–600 ng/mL) and precision (RSD <13%) .

-

RP-HPLC : Measures pharmacokinetic parameters in beagle dogs (T₁/₂β: 2.7 h) .

Reaction with SARS-CoV-2 Spike Protein

This compound binds the SARS-CoV-2 Spike-ACE2 complex (B.1.1.529 variant) at a docking score of −8.3 kcal/mol, inhibiting viral entry .

Applications De Recherche Scientifique

Neuroprotection

Dauricine has shown significant neuroprotective effects in various models of neurodegenerative diseases. Research indicates that it can reduce the accumulation of amyloid-beta (Aβ) and inhibit the hyperphosphorylation of tau proteins, which are critical in Alzheimer's disease pathology.

- Mechanism : this compound modulates pathways involving protein phosphatase 2A and cyclin-dependent kinase 5, contributing to its protective effects against neurotoxicity .

Anti-Cancer Activity

This compound exhibits potent anti-cancer properties by inhibiting the proliferation of various cancer cell lines. It has been shown to reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapy.

- Mechanism : The compound regulates Bcl-2 family proteins through mitochondrial pathways and induces apoptosis in cancer cells .

Anti-Inflammatory Effects

This compound has demonstrated considerable anti-inflammatory activity, particularly in conditions involving endothelial dysfunction. It effectively suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses.

- Case Study : In an animal model of lipopolysaccharide-induced acute lung injury, this compound significantly reduced inflammation markers such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) .

Cardiovascular Health

The compound also displays antihypertensive and anti-arrhythmic properties, making it a candidate for treating cardiovascular diseases.

- Study Findings : this compound has been shown to alleviate endothelial inflammation and protect against ischemia-reperfusion injury in cardiac tissues .

Table 1: Summary of this compound's Pharmacological Activities

Table 2: Case Studies on this compound's Efficacy

Mécanisme D'action

Dauricine is part of the bisbenzylisoquinoline alkaloid family, which includes compounds such as cepharanthine and isoliensinine . Compared to these compounds, this compound is unique in its strong lipid solubility and ability to rapidly distribute within the body, leading to higher drug concentrations in organs compared to plasma .

Comparaison Avec Des Composés Similaires

La dauricine fait partie de la famille des alcaloïdes bisbenzylisoquinoléiques, qui comprend des composés tels que la cépharantine et l'isoliensinine . Comparée à ces composés, la this compound est unique par sa forte solubilité lipidique et sa capacité à se distribuer rapidement dans l'organisme, ce qui conduit à des concentrations médicamenteuses plus élevées dans les organes par rapport au plasma .

Composés similaires :

Cépharantine : Connu pour ses propriétés anti-inflammatoires et antivirales.

Isoliensinine : Exhibits similar anti-inflammatory and anti-tumor activities.

Les propriétés pharmacocinétiques uniques de la this compound et ses diverses activités pharmacologiques en font un composé d'intérêt significatif pour des recherches et des développements supplémentaires.

Propriétés

Formule moléculaire |

C38H44N2O6 |

|---|---|

Poids moléculaire |

624.8 g/mol |

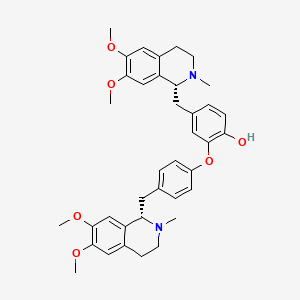

Nom IUPAC |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32+/m0/s1 |

Clé InChI |

AQASRZOCERRGBL-AJQTZOPKSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

SMILES isomérique |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

SMILES canonique |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC |

Pictogrammes |

Irritant |

Synonymes |

4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol dauricine dauricine monohydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.